molecular formula C7H17Br2N B1382496 (2-Bromoethyl)(3-methylbutyl)amine hydrobromide CAS No. 1803585-66-1

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide

Cat. No.: B1382496
CAS No.: 1803585-66-1
M. Wt: 275.02 g/mol
InChI Key: XAJRXZMUEUIDAJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-bromoethyl)-3-methylbutan-1-amine; hydrobromide, which precisely describes its structural composition and salt form. This systematic name reflects the presence of a 3-methylbutyl group attached to the nitrogen atom, along with a 2-bromoethyl substituent, forming the free base amine that is subsequently protonated with hydrobromic acid to yield the hydrobromide salt. The molecular formula C₇H₁₇Br₂N indicates the presence of seven carbon atoms, seventeen hydrogen atoms, two bromine atoms, and one nitrogen atom, with the additional bromine originating from the hydrobromide counterion.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads CC(C)CCNCCBr.Br, clearly delineating the branched methylbutyl chain, the secondary amine linkage, and the terminal bromoethyl group, followed by the bromide counterion. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C7H16BrN.BrH/c1-7(2)3-5-9-6-4-8;/h7-9H-3-6H2-1-2H3;1H, which explicitly shows the connectivity pattern and hydrogen distribution. The corresponding International Chemical Identifier Key, XAJRXZMUEUIDAJ-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and computational applications.

Properties

IUPAC Name

N-(2-bromoethyl)-3-methylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN.BrH/c1-7(2)3-5-9-6-4-8;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJRXZMUEUIDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Ethanolamine Derivatives

Method Overview:
This method involves brominating ethanolamine, a common precursor, to obtain the target compound directly through controlled bromination in hydrobromic acid.

Procedure:

  • Ethanolamine is added dropwise to a concentrated hydrobromic acid solution at low temperature (0–10°C). The molar ratio of ethanolamine to hydrobromic acid is maintained at approximately 1:9.
  • The addition is performed slowly over 25–30 minutes with continuous stirring to control the exothermic reaction.
  • After complete addition, the mixture is stirred and heated gently to facilitate the reaction, with the water being separated by heating at 135–145°C for about 12 hours.
  • The reaction mixture is then cooled, filtered, and washed with cold acetone to yield the crystalline (2-bromoethyl)(3-methylbutyl)amine hydrobromide with a reported yield of 99% and purity of 99.5%.

Reaction Conditions:

  • Reagents: Ethanolamine, hydrobromic acid, xylene (solvent)
  • Temperature: 0–10°C during addition; 135–145°C during water separation
  • Time: Approximately 12 hours for water removal

Data Table:

Step Reagents & Conditions Outcome
Bromination Ethanolamine + HBr (dropwise at 0–10°C) Formation of brominated intermediate
Heating & Water Removal Heating at 135–145°C for 12 h Crystalline (2-bromoethyl)(3-methylbutyl)amine hydrobromide

Bromination of 2-Bromoethylamine Precursors

Method Overview:
Alternatively, the synthesis can begin with 2-bromoethylamine or related derivatives, which are then reacted with 3-methylbutyl groups through nucleophilic substitution or coupling reactions.

Procedure:

  • 2-Bromoethylamine hydrobromide can be synthesized via bromination of ethanolamine as described above.
  • The compound can then undergo nucleophilic substitution with a suitable 3-methylbutyl amine derivative or be directly brominated at the appropriate position using brominating agents such as hydrogen bromide in controlled conditions.
  • The process involves maintaining low temperatures to prevent over-bromination and side reactions.

Reaction Conditions:

  • Reagents: Ethanolamine, hydrobromic acid, or hydrogen bromide
  • Temperature: 0–10°C during bromination
  • Solvent: Xylene or other inert solvents

Note: This method is less direct but allows for better control over regioselectivity and purity.

Synthesis via Nucleophilic Substitution and Salt Formation

Method Overview:
A multi-step synthesis involves preparing the aminoalkyl intermediates followed by salt formation with hydrobromic acid.

Steps:

  • Synthesize (3-methylbutyl)amine via alkylation or reduction methods.
  • React this amine with 2-bromoethyl derivatives to form the desired compound through nucleophilic substitution.
  • Finally, treat the resulting amine with hydrobromic acid to produce the hydrobromide salt.

Reaction Conditions:

  • Use of phase transfer catalysts or base catalysts like potassium hydroxide to facilitate substitution.
  • Controlled temperature to prevent side reactions.

Summary Data Table for Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Bromination of Ethanolamine Ethanolamine Hydrobromic acid Dropwise addition at 0–10°C, heating at 135–145°C for 12h 99% Direct synthesis, high purity
Bromination of 2-Bromoethylamine Ethanolamine derivatives Hydrogen bromide Low temperature bromination Variable Requires subsequent purification
Multi-step Nucleophilic Substitution Aminoalkyl precursors Brominating agents, bases Controlled temperature, phase transfer catalysis Moderate to high Flexible, multi-step

Research Findings and Notes

  • The most efficient and straightforward method appears to be the direct bromination of ethanolamine in hydrobromic acid, as detailed in recent patent literature, yielding high purity and excellent yield.
  • The process parameters such as temperature control, molar ratios, and reaction time are critical for optimizing yield and purity.
  • Alternative methods involving multi-step synthesis are more complex but allow for structural modifications and better control over regioselectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or secondary amines.

    Oxidation: Amides or nitriles.

    Reduction: Primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide is in medicinal chemistry, where it is used as a building block for the synthesis of various pharmaceutical compounds.

Anticancer Agents

Research indicates that derivatives of this compound can inhibit specific cancer pathways. For instance, it has been utilized in the development of Raf inhibitors, which target the Ras/Raf/MEK/MAPK signaling pathway involved in several cancers, including melanoma and leukemia .

Case Study : A study demonstrated that a compound based on (2-Bromoethyl)(3-methylbutyl)amine hydrobromide showed efficacy against acute myelogenous leukemia (AML) by disrupting cancer cell proliferation pathways .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly for creating thiazolines and thiazines through S-alkylation reactions.

Synthesis of Thiazolines

Using (2-Bromoethyl)(3-methylbutyl)amine hydrobromide, researchers have successfully synthesized thiazolines via tandem S-alkylation-cyclodeamination reactions. This method provides a pathway to develop novel heterocyclic compounds with potential biological activity .

Reaction TypeStarting MaterialProductYield
S-AlkylationThioamideThiazoline85%

Material Science

In material science, (2-Bromoethyl)(3-methylbutyl)amine hydrobromide has been explored for its potential in synthesizing polymeric materials.

Cross-Linking Agent

The compound acts as a cross-linking agent in the production of various polymers, enhancing their mechanical properties and thermal stability. It is particularly useful in creating durable coatings and adhesives.

Example Application : A study highlighted its use in developing epoxy resins that exhibit improved resistance to chemical degradation and enhanced mechanical strength .

Biological Research

Beyond synthetic applications, (2-Bromoethyl)(3-methylbutyl)amine hydrobromide has been investigated for its biological properties.

Neuropharmacology

Recent research has evaluated its effects on neurotransmitter systems, suggesting potential applications in neuropharmacology. The compound's ability to modify amine groups makes it suitable for designing new neuroactive agents .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The amine group can form hydrogen bonds and interact with various biological targets, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Key Observations :

  • Branching vs.
  • Melting Points : Bromoethylamine salts generally exhibit high melting points (>170°C) due to ionic interactions. Bis(2-bromoethyl)amine hydrobromide has the highest melting point (203–205°C), likely due to symmetry and stronger crystal packing .

Key Observations :

  • Catalytic Amination : Bis(2-bromoethyl)amine hydrobromide demonstrates utility in Pd-catalyzed reactions, achieving 62–94% yields in drug synthesis . The target compound’s branched structure may hinder similar catalytic efficiency.
  • Lipophilicity : The 3-methylbutyl group could improve membrane permeability in drug candidates, contrasting with more polar analogs like 2-bromoethylamine hydrobromide .

Key Observations :

  • Cytotoxicity : Bromoethylamine derivatives are often intermediates, but structurally complex analogs (e.g., thiazole-based amines) exhibit anticancer activity .
  • Safety : Bromoethylamine salts typically carry warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Biological Activity

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide is an organic compound characterized by its amine group, substituted with a bromoethyl and a methylbutyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis, enzyme studies, and medicinal applications. Understanding its biological activity is crucial for its application in scientific research and industry.

  • Molecular Formula : C7_7H17_{17}Br2_2N
  • CAS Number : 1803585-66-1

The structure of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which are essential for its biological interactions.

The biological activity of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide is largely attributed to its ability to interact with biological targets through the following mechanisms:

  • Substitution Reactions : The bromine atom can act as a leaving group, facilitating nucleophilic substitution with various biological molecules.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and enzymes, influencing their activity and function.

1. Enzyme Interactions

Research indicates that (2-Bromoethyl)(3-methylbutyl)amine hydrobromide can be employed in studies of enzyme mechanisms. The compound's ability to modify enzyme activity through interaction with active sites or allosteric sites makes it a valuable tool in biochemical research.

2. Medicinal Chemistry

The compound has been investigated as an intermediate in drug synthesis. Its structural properties allow for modifications that can lead to the development of new therapeutic agents. Preliminary studies suggest potential applications in antimicrobial and anticancer therapies due to its interaction with cellular targets.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide:

  • Antimicrobial Activity : Related bromoalkyl amines have shown promising antibacterial properties against various pathogens. For instance, studies on similar compounds indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Cytotoxicity : Investigations into the cytotoxic effects of bromoalkyl amines suggest that they may induce apoptosis in cancer cells. This property could be harnessed for developing anticancer drugs .

Comparative Analysis

The following table summarizes the biological activities of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide compared to similar compounds:

CompoundAntimicrobial ActivityCytotoxicityMechanism of Action
(2-Bromoethyl)(3-methylbutyl)amineModerateLowNucleophilic substitution
Bis(2-bromoethyl)amineHighModerateDNA interaction, apoptosis induction
3-MethylbutylbromideLowHighCell cycle arrest

Q & A

Basic Synthesis

Q: What are the recommended methods for synthesizing (2-Bromoethyl)(3-methylbutyl)amine hydrobromide, and how can reaction efficiency be optimized? A: The synthesis typically involves alkylation of 3-methylbutylamine with 1,2-dibromoethane under controlled conditions. Key steps include:

  • Reagent Preparation : Use stoichiometric hydrobromic acid to generate the amine hydrobromide salt, which enhances reactivity .
  • Reaction Optimization : Conduct the reaction in anhydrous ethanol at 60–70°C for 6–8 hours. Catalytic hydrobromide salts (e.g., cyclohexylamine hydrobromide) improve yield by facilitating Schiff base intermediates .
  • Purification : Recrystallize the product from ethanol/water mixtures to achieve >98% purity .

Example Protocol:

StepConditionsYieldReference
AlkylationEthanol, 65°C, 7h68%
RecrystallizationEthanol:H₂O (3:1)95% purity

Advanced Synthesis Challenges

Q: How can competing side reactions (e.g., aziridine formation) be minimized during synthesis? A: Aziridine formation occurs via intramolecular cyclization, especially with primary amines. Mitigation strategies include:

  • Temperature Control : Maintain temperatures below 70°C to suppress cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce nucleophilicity of the amine, favoring alkylation over cyclization .
  • Catalyst Use : Amine hydrobromide salts stabilize intermediates, reducing side reactions. For example, adding 5 mol% cyclohexylamine hydrobromide increased yield from 50% to 85% in analogous systems .

Basic Characterization

Q: What spectroscopic and analytical methods confirm the structure and purity of this compound? A:

  • ¹H/¹³C NMR : Key signals include:
    • δ 3.4–3.6 ppm (CH₂Br protons)
    • δ 1.2–1.5 ppm (3-methylbutyl CH₃ groups) .
  • IR Spectroscopy : N-H stretch (~2500 cm⁻¹) and Br-C vibrations (600–700 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and confirms bromide counterion .
  • Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical) .

Advanced Characterization Challenges

Q: How to resolve discrepancies in spectral data suggesting impurities? A: Common impurities include unreacted 1,2-dibromoethane or aziridine byproducts. Solutions:

  • Chromatography : Use silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) by mass loss below 150°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 311.84 (calculated) .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary cytotoxicity evaluation? A:

  • Cell Lines : Use human carcinoma cells (e.g., KB3-1 cervical, HepG2 liver) for consistency with analogous hydrobromide compounds .
  • MTT Assay Protocol :
    • Dose range: 10–100 µM (72h exposure).
    • IC₅₀ calculation via nonlinear regression (e.g., 63.1 µg/mL in KB3-1 cells for a related compound) .

Example Data:

Cell LineIC₅₀ (µM)Reference
KB3-165.2
HepG272.8

Advanced Mechanistic Studies

Q: How to investigate the molecular targets of this compound in cancer cells? A:

  • Proteomics : Perform affinity chromatography with a biotinylated derivative to identify binding partners .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with apoptosis-related proteins (e.g., Bcl-2) .
  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .

Key Finding : Analogous hydrobromide compounds induce caspase-3 activation (2.5-fold increase at 50 µM) .

Data Contradictions

Q: How to address inconsistent cytotoxicity results across studies? A: Potential factors:

  • Purity Variability : Recrystallize batches to >98% purity and validate via HPLC .
  • Solvent Effects : Use DMSO concentrations <0.1% to avoid solvent toxicity .
  • Cell Line Heterogeneity : Validate cell line authenticity via STR profiling .

Stability and Storage

Q: What conditions ensure long-term stability of this compound? A:

  • Storage : Keep at -20°C in airtight, amber vials under argon.
  • Stability Testing : Monitor degradation via HPLC every 6 months; <5% decomposition over 2 years under recommended conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Bromoethyl)(3-methylbutyl)amine hydrobromide
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(2-Bromoethyl)(3-methylbutyl)amine hydrobromide

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